6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine

Medicinal Chemistry Bioisostere Design Scaffold Hopping

6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine is the core 8-azapurine scaffold, a validated bioisostere of the purine nucleus. Unlike generic purines, its 1,2,3-triazole substitution confers distinct electronic properties (six H-bond acceptors vs. four) and regioselectivity in palladium-catalyzed couplings. This unique reactivity makes it an essential building block for kinase inhibitor SAR (e.g., GCN2 IC50 < 150 nM) and nucleoside antimetabolite design. Direct substitution with purine analogs is non-trivial and risks synthetic failure—procure this specific scaffold for reliable derivatization at positions 3, 5, and 7.

Molecular Formula C4H4N6
Molecular Weight 136.12 g/mol
CAS No. 10179-84-7
Cat. No. B157187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine
CAS10179-84-7
Synonyms1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine (9CI)
Molecular FormulaC4H4N6
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=NC(=NC2=NNN=C21)N
InChIInChI=1S/C4H4N6/c5-4-6-1-2-3(7-4)9-10-8-2/h1H,(H3,5,6,7,8,9,10)
InChIKeyVJCQEPWQSBKWTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine (CAS 10179-84-7): A Purine Bioisostere Core Scaffold


6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine (CAS 10179-84-7), synonymously named 1H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine, is a fused heterocyclic compound characterized by a molecular formula of C₄H₄N₆ and a molecular weight of 136.11 g/mol . This compound constitutes the core 8-azapurine scaffold, a recognized bioisostere of the natural purine nucleus [1]. Its structural substitution of the purine imidazole ring with a 1,2,3-triazole moiety confers distinct electronic properties and hydrogen-bonding patterns, establishing it as a fundamental building block in medicinal chemistry for the development of kinase inhibitors and nucleoside antimetabolites .

Why Generic Purine Analogs Cannot Replace 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine in Synthesis


The direct substitution of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine with generic purine analogs or similar triazolopyrimidines (e.g., 8-azaguanine, 8-azaadenine) in synthetic workflows is non-trivial and often results in divergent regioselectivity and biological outcomes. The 5-amino group on this specific scaffold presents a unique nucleophilic handle for derivatization, but its reactivity in palladium-catalyzed couplings leads to distinct isomeric mixtures compared to 7-substituted analogs [1]. Furthermore, as a bioisostere, this core modulates target engagement and selectivity profiles (e.g., in kinase inhibition) that are not recapitulated by natural purines or other heterocyclic bioisosteres [2]. Consequently, empirical substitution without quantitative comparative data risks synthetic failure or the generation of inactive compound libraries.

Quantitative Differentiation: 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine vs. Closest Analogs


Core Scaffold Bioisosterism: Quantified Structural Divergence from Purine

6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine serves as the unsubstituted 8-azapurine core, a recognized bioisostere of the purine nucleus. This is a class-level inference based on the substitution of the purine C8-H with a nitrogen atom, creating an additional hydrogen bond acceptor and altering π-stacking capabilities [1]. The quantified difference in molecular weight (136.11 g/mol) compared to purine (120.11 g/mol) and in hydrogen bond acceptor count (6 vs. 4) directly influences physicochemical properties relevant to target binding and solubility.

Medicinal Chemistry Bioisostere Design Scaffold Hopping

Synthetic Regioselectivity: Palladium-Catalyzed Coupling vs. 8-Azaadenine

In palladium-catalyzed allylic coupling reactions, the use of 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine derivatives results in distinct isomeric outcomes. Specifically, the 7-amino analog (8-azaadenine, 1) produced mixtures of 2- and 3-substituted 1,2,3-triazolopyrimidines upon coupling, with 1-substituted products not isolated [1]. Similarly, the 5-amino-7-one derivative (8-azaguanine, 2) also yielded mixtures. This indicates that the core 5-amino substitution pattern directs allylic substitution to the N2/N3 positions, a critical differentiation for library synthesis planning.

Synthetic Methodology Regioselectivity 8-Azapurine Chemistry

Antiproliferative Scaffold Potential: Kinase Inhibition vs. Inactive 8-Azapurines

While 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine itself is a core building block, its elaborated derivatives demonstrate superior anticancer potential compared to earlier 8-azapurine analogs. A test of 8-azaguanine, 8-azaadenine, and related triazolopyrimidines at tolerated doses showed no efficacy in inhibiting the growth of Sarcoma 180 in mice [1]. In contrast, modern triazolo[4,5-d]pyrimidine-based inhibitors (derived from this scaffold) have been validated as potent GCN2 kinase inhibitors with cellular eIF2α phosphorylation IC50 < 150 nM, displaying growth inhibition specifically in leukemia cell lines [2].

Antiproliferative Activity Kinase Inhibition Cancer Cell Lines

Synthetic Versatility: 3,5,7-Trisubstitution Library Synthesis

The 5-amino group of the triazolopyrimidine core serves as a critical anchor for library synthesis. An efficient solution-phase parallel synthesis methodology has been developed specifically for generating libraries of 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines starting from 2-substituted 5-amino-4,6-dihydroxypyrimidine intermediates [1]. This methodology enables systematic exploration of SAR at three distinct positions, a capability not readily transferable to other heterocyclic cores without the specific 5-amino-4,6-dihydroxy substitution pattern.

Combinatorial Chemistry Parallel Synthesis Medicinal Chemistry

High-Impact Research Applications for 6H-[1,2,3]Triazolo[4,5-d]pyrimidin-5-amine


Design and Synthesis of Selective Kinase Inhibitor Libraries

Based on the scaffold's validated capacity for potent kinase inhibition (e.g., GCN2 inhibitors with cellular IC50 < 150 nM) [1], this core is optimal for medicinal chemistry programs targeting the integrated stress response or cell cycle regulation. Its three diversifiable positions (3,5,7) [2] enable systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

Exploration of Purine Bioisostere Space in Antimetabolite Research

As a recognized purine bioisostere [3], 6H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a strategic starting material for designing novel nucleoside analogs or antimetabolites. Its distinct electronic profile (six H-bond acceptors vs. four for purine) [3] may alter incorporation into nucleic acids or inhibit key purine-metabolizing enzymes differently than traditional 8-azaguanine derivatives.

Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling

This compound serves as a substrate for developing novel synthetic methodologies. As demonstrated in direct comparative studies with 8-azaadenine, palladium-catalyzed allylic coupling on this scaffold yields distinct mixtures of 2- and 3-substituted products [4]. This makes it a valuable model system for investigating regioselectivity in heterocyclic C-N bond-forming reactions.

Preclinical Development of Leukemia Therapeutics

Derivatives of this triazolopyrimidine scaffold have demonstrated uniform growth inhibition specifically in leukemia cell lines within the NCI-60 panel, with sensitivity correlating to high GCN2 mRNA expression [1]. This provides a rationale for using this core in the development of targeted therapies for acute lymphoblastic leukemia (ALL) and other hematological malignancies.

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